2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride
Description
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique reactivity and stability to the molecule.
Properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3.ClH/c1-13(2)14(3,4)19-15(18-13)9-10-17-12-8-6-5-7-11(12)16;/h5-8H,9-10,16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZJEIVNARJBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by the reaction of pinacol with boronic acid derivatives under anhydrous conditions. This step is crucial for introducing the boron moiety into the molecule.
Etherification: The next step involves the etherification of the dioxaborolane derivative with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction forms the ethoxy linkage.
Amination: The final step is the introduction of the aniline group through a nucleophilic substitution reaction with 2-chloroaniline. This step is typically carried out in the presence of a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Nitroaniline, sulfonated aniline, and halogenated aniline derivatives.
Scientific Research Applications
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the aniline group can undergo electrophilic aromatic substitution reactions, further expanding its utility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boron-containing compound used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing aniline derivative with similar reactivity.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with a phenyl group instead of an aniline group.
Uniqueness
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride is unique due to its combination of a boron-containing dioxaborolane ring and an aniline group. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
